Hexyl 4-sulfamoylbenzoate
Description
Hexyl 4-sulfamoylbenzoate is a synthetic ester derivative of 4-sulfamoylbenzoic acid, characterized by a hexyl chain esterified to the carboxylic acid group and a sulfamoyl (-SO₂NH₂) substituent at the para position of the aromatic ring. This structural combination confers unique physicochemical properties, distinguishing it from simpler aliphatic or aromatic esters.
Properties
CAS No. |
59777-61-6 |
|---|---|
Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
hexyl 4-sulfamoylbenzoate |
InChI |
InChI=1S/C13H19NO4S/c1-2-3-4-5-10-18-13(15)11-6-8-12(9-7-11)19(14,16)17/h6-9H,2-5,10H2,1H3,(H2,14,16,17) |
InChI Key |
OYKFZFIHVHNTAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl 4-sulfamoylbenzoate can be synthesized through the esterification of 4-sulfamoylbenzoic acid with hexanol. The reaction typically involves heating the 4-sulfamoylbenzoic acid in a hydrochloric acid-saturated solution of hexanol. Upon cooling, the addition of hexane can lead to the crystallization of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Hexyl 4-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the reagent used.
Scientific Research Applications
Hexyl 4-sulfamoylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Hexyl 4-sulfamoylbenzoate involves its interaction with molecular targets such as enzymes. The sulfamoyl group can form strong hydrogen bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound effective in therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties (Hypothetical vs. Evidence-Based)
*Hypothetical data inferred from structural analogs and functional group contributions.
Key Differences
- Bioactivity: Unlike flavor/fragrance-focused esters (e.g., hexyl decanoate), this compound’s sulfamoyl group may confer pharmacological activity, akin to sulfonamide drugs .
- Stability : The electron-withdrawing sulfamoyl group could render the ester bond more susceptible to hydrolysis compared to aliphatic esters like hexyl isobutyrate.
Research Findings and Hypotheses
- Volatility : this compound is expected to exhibit lower volatility than esters like hexyl acetate (used in apple flavoring) due to its higher molecular weight and polarity .
- Synthetic Applications : Its synthesis likely follows esterification pathways similar to isoamyl benzoate but requires sulfamoyl group introduction, possibly via sulfonation or coupling reactions.
- Pharmacokinetics : The compound may demonstrate extended half-life compared to simpler esters due to increased molecular size and polarity, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
